(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide
描述
属性
IUPAC Name |
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c19-18(24)15(11-13-5-2-1-3-6-13)21-17(23)12-20-16(22)9-8-14-7-4-10-25-14/h1-10,15H,11-12H2,(H2,19,24)(H,20,22)(H,21,23)/b9-8+/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWNVBHNYLBUSY-HVHJFMEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
FA-Gly-Phe-NH2, also known as Taphalgin, is a synthetic derivative of dermorphine. It has been shown to have potent analgesic activity and selective action on μ-opioid receptors. These receptors are primarily found in the central nervous system and are responsible for mediating the effects of opioids, including analgesia.
Mode of Action
The compound interacts with μ-opioid receptors, leading to their activation. This interaction triggers a series of intracellular events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. These actions result in hyperpolarization of the cell membrane and reduced neuronal excitability.
Biochemical Pathways
The activation of μ-opioid receptors by FA-Gly-Phe-NH2 leads to the inhibition of the cAMP pathway. This results in decreased neuronal firing and reduced neurotransmitter release. Additionally, the compound may also influence other biochemical pathways involved in pain perception and response.
Pharmacokinetics
The compound’s potent analgesic effects suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties.
Result of Action
FA-Gly-Phe-NH2 has been shown to significantly prolong the tail-flick latency in mice when administered in the dose range 0.01 – 5 mg/kg. This suggests that the compound has a potent analgesic effect, which is even more pronounced than that of morphine hydrochloride at the same dose.
生物活性
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This dipeptide derivative, often referred to in scientific literature for its applications in protease studies and drug discovery, exhibits unique interactions due to its structural characteristics. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O4 |
| Molar Mass | 293.32 g/mol |
| IUPAC Name | (2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-phenylpropanamide |
| CAS Number | 67607-49-2 |
The biological activity of this compound primarily involves its interaction with proteases. The furylacryloyl moiety allows for specific binding to proteolytic enzymes, thereby influencing various biochemical pathways. The compound's amide bonds can be hydrolyzed by proteases, leading to the release of active peptides which may further modulate biological responses.
Antiproliferative Effects
Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. A study demonstrated that the compound inhibited cell growth in human breast cancer cells (MCF7), with an IC50 value indicating significant potency in disrupting cell cycle progression .
Enzyme Inhibition
The compound has been utilized as a substrate in enzyme kinetics studies, particularly focusing on its role as a protease inhibitor. It has shown effectiveness in inhibiting serine proteases, which are critical in various physiological processes and disease states . This inhibition is attributed to the structural specificity of the furylacryloyl group.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other dipeptide substrates:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| FA-Gly-Leu-NH2 | Protease studies | Simpler structure, less specific binding |
| FA-Gly-Phe-NH2 | Investigated for protease activity | Similar structural framework |
| (E)-Furan Derivative | Anticancer properties | Variability in furan derivatives |
Case Studies
- Breast Cancer Cell Lines : In vitro studies on MCF7 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in oncology .
- Protease Inhibition : A series of experiments demonstrated that the compound effectively inhibited trypsin and chymotrypsin activities, highlighting its utility as a model substrate for studying enzyme kinetics and interaction dynamics .
相似化合物的比较
Pharmacopeial Forum Analogs (PF 43(1))
Compounds e , f , g , and h listed in PF 43(1) share the phenylpropanamide core but differ in substituents:
- e: Contains a dimethylphenoxy-acetamide group and a hydroxy-hexane chain.
- f: Features a formamido group instead of the dimethylphenoxy moiety.
- g: Substitutes the dimethylphenoxy group with an acetamido group.
- h : Incorporates a benzyl-oxazinan ring system.
Key Differences :
- The target compound’s furan-propenoyl group is absent in these analogs, which instead prioritize phenoxy or formamido substituents.
Enamine Ltd Building Block (EN300-817871)
This analog includes a branched structure with multiple carbamimidamido groups and a phenylpropanamide terminus.
Key Differences :
ECHEMI-Listed Compound (74259-08-8)
This molecule features a pyrrolidine ring, a sulfanyl (thiol) group, and a phenylpropanoic acid terminus.
Key Differences :
- The sulfanyl group introduces redox sensitivity (e.g., disulfide bond formation) absent in the target compound.
Hydroxy-Phenylpropanamide Derivative (L755507)
Synonym: L-755,507 (CAS 159182-43-1) This compound includes a hydroxy group, a benzenesulfonamide moiety, and a hexylurea chain.
Key Differences :
Diazenyl-Functionalized Analog ()
This structurally complex analog incorporates a diazenyl (N=N) group and a hydroxymethylphenyl substituent.
Key Differences :
- The diazenyl group allows for photoisomerization, enabling light-responsive applications, which the target compound lacks.
- The hydroxymethylphenyl group increases hydrophilicity, contrasting with the target’s furan-based hydrophobicity .
Research Implications
The target compound’s furan-propenoyl system provides a balance of hydrophobicity and hydrogen-bonding capacity, distinguishing it from analogs with phenoxy, sulfonamide, or diazenyl groups. Future studies should explore its pharmacokinetic profile relative to these analogs, particularly in contexts like enzyme inhibition or polymer compatibility.
准备方法
Solid-Phase Peptide Synthesis (SPPS) Approach
A robust method for preparing such compounds is SPPS, which allows for precise control over sequence and stereochemistry.
- Resin Loading and Swelling: The synthesis begins with loading the first amino acid onto a 2-chlorotrityl chloride (2CTC) resin, swollen in dichloromethane (DCM) and dimethylformamide (DMF) for 20 minutes.
- Coupling Reactions: Subsequent amino acid couplings are performed using 4 equivalents of Fmoc-protected amino acid, 3.8 equivalents of HCTU (a uronium-based coupling reagent), and 8 equivalents of N,N-diisopropylethylamine (DIEA) in DMF at 30 °C for 1 hour per coupling step.
- Deprotection: The Fmoc protecting group is removed by treatment with 20% piperidine in DMF twice (5 min and 10 min), followed by washing with DMF and DCM.
- Side-Chain Deprotection: Specific protecting groups such as Dde and allyl are removed using hydrazine (3% NH2NH2 in DMF) and palladium-catalyzed deallylation (PhSiH3 and Pd(PPh3)4 in 50% DCM/DMF), respectively.
- Cyclization and Cleavage: Final cyclization is achieved using PyAOP (a phosphonium coupling reagent), HOAt (additive), and N-methylmorpholine (NMM) for 12 hours. Cleavage from the resin is done with trifluoroacetic acid (TFA)/water/triisopropylsilane (TIPS) (95/2.5/2.5) for 1.5 hours.
- Purification: The crude product is precipitated with cold diethyl ether, purified by semi-preparative high-performance liquid chromatography (HPLC), and lyophilized to yield the pure compound.
Yields reported for similar peptide syntheses range from 25% to 28% under these conditions, indicating moderate efficiency typical for complex peptide derivatives.
Solution-Phase Peptide Coupling
Alternatively, the compound can be synthesized via solution-phase methods involving:
- Activation of the carboxylic acid group of the (E)-3-(furan-2-yl)prop-2-enoyl fragment using carbodiimide reagents (e.g., EDC or DCC) in the presence of coupling additives like HOBt or HOAt to suppress racemization.
- Coupling with the amino group of the protected amino acid derivative under controlled temperature (0–25 °C) to maintain stereochemical integrity.
- Sequential deprotection and purification steps to isolate the desired amide product.
This method requires careful control of reaction conditions to avoid side reactions such as Michael addition to the α,β-unsaturated system or furan ring degradation.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Resin swelling | DCM/DMF, 20 min | Ensures resin activation for coupling |
| Amino acid coupling | Fmoc-AA (4 eq), HCTU (3.8 eq), DIEA (8 eq), DMF, 30 °C, 1 hr | Efficient amide bond formation |
| Fmoc deprotection | 20% Piperidine in DMF, 2x (5 min, 10 min) | Removes Fmoc protecting group |
| Side-chain deprotection | 3% NH2NH2/DMF (Dde), PhSiH3/Pd(PPh3)4 (allyl), 3 hr | Selective removal of protecting groups |
| Cyclization | PyAOP (4 eq), HOAt (4 eq), NMM (8 eq), 12 hr | Macrocyclization or final coupling step |
| Cleavage | TFA/water/TIPS (95/2.5/2.5), 1.5 hr | Releases peptide from resin |
| Purification | Semi-preparative HPLC, lyophilization | Obtains pure compound |
Analytical and Purification Techniques
- HPLC: Reverse-phase HPLC is used for monitoring reaction progress and purifying the final product.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.
- NMR Spectroscopy: ^1H and ^13C NMR verify structural integrity and stereochemistry.
- Infrared Spectroscopy: Confirms functional groups and amide bond formation.
Research Findings and Optimization Notes
- The use of HCTU and PyAOP as coupling reagents is preferred due to their high efficiency and low racemization rates.
- Mild deprotection conditions prevent degradation of the furan ring and maintain the (E)-configuration of the α,β-unsaturated system.
- The choice of resin (2CTC) allows for mild cleavage conditions, preserving sensitive functionalities.
- Yields around 25–28% are typical, with purity >95% achievable after HPLC purification.
- Side reactions such as epimerization or furan ring opening are minimized by controlling temperature and reaction times.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | 2CTC resin, Fmoc-AA, HCTU, DIEA, PyAOP, TFA cleavage | High stereochemical control, automation possible | Moderate yield, requires specialized equipment | 25–28 |
| Solution-Phase Coupling | Carbodiimides (EDC/DCC), HOBt/HOAt, mild temp | Simpler setup, scalable | Risk of side reactions, racemization | Variable (20–30) |
常见问题
Q. Optimization Tips :
- Adjust stoichiometry (1.1–1.5 equivalents of coupling agents).
- Monitor reaction progress via TLC or LC-MS to minimize over-reaction.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
Chiral separations are essential. demonstrates chiral HPLC using a Chiralpak® OD column with methanol/CO2 mixtures to resolve isomers (e.g., achieving >98% enantiomeric excess) .
Methodological Validation :
- Chiral HPLC : Baseline separation of enantiomers with retention time differences >0.8 minutes.
- Polarimetry : Compare specific rotation values to literature data.
- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers in ¹H-NMR spectra .
What are the best practices for characterizing this compound’s structure and purity?
Q. Primary Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS in showed m/z 428.3 [M+H]⁺) .
- Multinuclear NMR : Assign peaks for furan protons (δ 6.3–7.4 ppm), amide NH (δ 8.0–8.5 ppm), and phenyl groups (δ 7.2–7.6 ppm) .
- HPLC Purity Assay : Use C18 columns with UV detection (λ = 254 nm); target ≥95% purity .
Q. Advanced Methods :
- X-ray Crystallography : Resolve stereochemistry if crystalline forms are obtainable.
- FT-IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
How should researchers address contradictions in reported synthetic yields or byproduct profiles?
Discrepancies often arise from:
- Reagent quality : Impure HATU or solvents can reduce coupling efficiency. Use freshly distilled DMF and high-purity reagents .
- Temperature control : Exothermic reactions (e.g., ’s bromination at 0°C) require strict thermal management to avoid side products .
- Workup protocols : Incomplete extraction (e.g., ’s dichloromethane washes) may leave unreacted starting materials.
Q. Troubleshooting Table :
| Issue | Solution | Evidence Reference |
|---|---|---|
| Low yield (<30%) | Increase coupling agent equivalents | |
| Byproduct formation | Optimize reaction time (TLC monitoring) | |
| Enantiomer contamination | Use chiral columns for purification |
What safety precautions are critical when handling this compound?
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bonds .
- Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. notes no acute hazards but recommends standard lab safety protocols .
- Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .
How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
Q. Experimental Design :
- Target Selection : Prioritize enzymes with known interactions with furan or phenylpropanamide motifs (e.g., kinases, proteases) .
- Assay Conditions : Use fluorescence-based assays (e.g., FRET) at physiological pH (7.4) and temperature (37°C).
- Dose-Response Curves : Test concentrations from 1 nM–100 μM to determine IC₅₀ values.
Q. Data Interpretation :
- Compare inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots.
- Validate specificity via counter-screens against unrelated enzymes .
What role do the furan and phenyl groups play in the compound’s physicochemical properties?
- Lipophilicity : The phenyl group increases logP (~2.5–3.0), enhancing membrane permeability (calculated via ’s PubChem data) .
- Electron Density : The furan’s conjugated system may stabilize charge-transfer interactions in target binding .
- Steric Effects : Bulky substituents (e.g., 3-phenyl) can influence binding pocket accessibility in enzymes .
What advanced computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., furan π-stacking with aromatic residues) .
- MD Simulations : Assess conformational stability over 100-ns trajectories in GROMACS .
- QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors to predict bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
